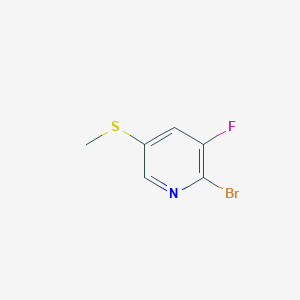

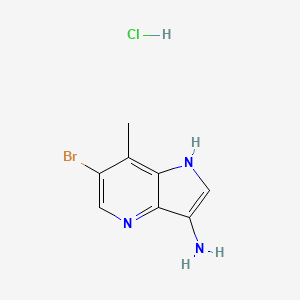

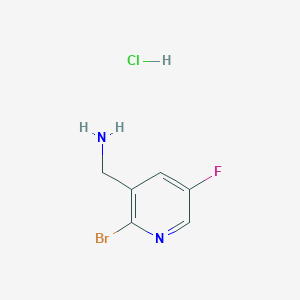

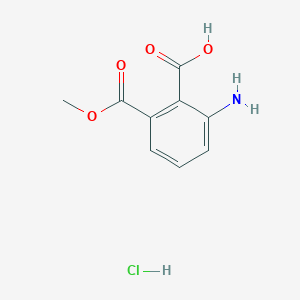

![molecular formula C8H16Cl2N4 B1378267 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1394041-13-4](/img/structure/B1378267.png)

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

描述

The compound “3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield the desired compounds .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives can undergo various chemical reactions. For example, they can be used as reactants in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用

Application Summary

This compound has been explored for its potential as an antiviral and antimicrobial agent. The presence of the triazole moiety, similar to that found in antifungal drugs like voriconazole and posaconazole, suggests a role in combating fungal infections .

Methods of Application: Synthesized derivatives of the compound were subjected to antiviral screening using plaque-reduction assays and antimicrobial screening against pathogenic organisms using the agar diffusion method .

Results Summary

Some synthesized compounds exhibited cytotoxicity at a concentration of 160 μg/ml, and one particular derivative showed promising antiviral activity. Compounds with certain substitutions demonstrated antibacterial and/or antifungal activities .

Anticancer Properties

Methods of Application: The cytotoxic activities were evaluated using MTT assay, and molecular docking studies were conducted to understand the binding modes of these derivatives in the binding pocket of the aromatase enzyme .

Antibacterial Activity

Methods of Application: The antibacterial activities were tested using the microbroth dilution method to determine the minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli .

Synthesis of Novel Derivatives

Methods of Application: The synthesis involved aromatic nucleophilic substitution and was aimed at creating compounds with enhanced bioactivity .

Molecular Docking Studies

Methods of Application: Computational techniques were used to simulate the docking of the compound’s derivatives into the active site of enzymes or receptors .

In Vitro Antimicrobial Screening

Methods of Application: The screening involved evaluating the inhibition of microbial growth of different strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Enzyme Inhibition

Methods of Application: Molecular docking studies were performed to understand the interaction of the compound’s derivatives with the aromatase enzyme’s active site .

Dipeptidyl Peptidase Inhibitors

Methods of Application: Synthetic preparation involved creating 3-amino-4-phenylbutanoic acid derivatives to be tested as inhibitors .

Antitubercular Agents

Methods of Application: Synthesis and pharmacological testing were conducted to assess the efficacy against Mycobacterium tuberculosis .

Synthesis of Azapentalenes

Methods of Application: The synthesis involved ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Pharmacokinetic Studies

Methods of Application: In silico pharmacokinetic and molecular modeling studies were utilized to predict the behavior of these compounds within biological systems .

Development of Antioxidants

Methods of Application: Synthesis of novel derivatives followed by evaluation of their antioxidant capacity using standard assays .

PARP1 Inhibitors for Cancer Therapy

Methods of Application: The identification and evaluation of these inhibitors were performed through a combination of synthetic chemistry, biochemical assays, and molecular modeling studies .

Nitrogen-Containing Heterocycles in Drug Synthesis

Methods of Application: Synthesis of these heterocycles involves various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .

Analytical Methods for Drug Contamination

Methods of Application: Two analytical methods were developed for the determination of N-nitroso-triazolopyrazine and its precursor triazolopyrazine .

未来方向

The triazolo[4,3-a]pyrazine derivatives have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.

属性

IUPAC Name |

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMCJVURUWZTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

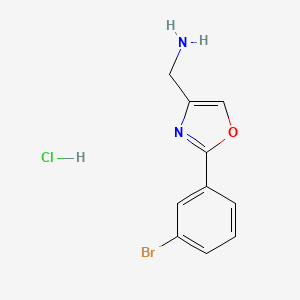

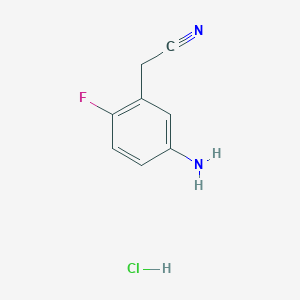

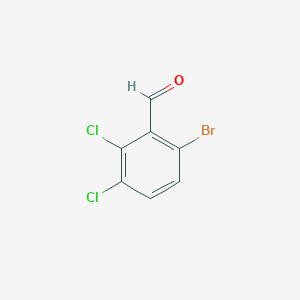

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)